molecular formula C22H18N2O3S B2727098 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 313404-54-5

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2727098
CAS No.: 313404-54-5
M. Wt: 390.46
InChI Key: VFIKFOSITARTHB-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a synthetic small molecule designed for research purposes, featuring a thiazole core linked to a naphthalene carboxamide group. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds and its ability to interact with diverse biological targets . This compound is of significant interest in oncology research, particularly in the study of drug-resistant cancers. Structurally related thiazole derivatives have demonstrated potent, structure-dependent antiproliferative properties against a range of cancer cell lines, including lung carcinoma (H69), anthracycline-resistant variants (H69AR), and adenocarcinoma (A549) models, with efficacy surpassing standard chemotherapeutic agents like cisplatin in some cases . The 3,4-dimethoxyphenyl moiety is a notable structural feature, as similar substituents have been identified as critical for the potent inhibitory activity of small molecules against various enzymatic targets . In silico analyses of analogous compounds suggest potential mechanisms of action involving interaction with key oncogenic targets. Molecular docking studies propose that such molecules can bind to the active sites of epidermal growth factor receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in non-small cell lung cancer and other malignancies, and sirtuin 2 (SIRT2), an epigenetic regulator involved in cell cycle control . Inhibition of these pathways can disrupt sustained proliferative signaling in cancer cells. This product is intended for research use only, providing a valuable tool for investigating new chemotypes in cancer biology, exploring structure-activity relationships, and profiling mechanisms of action against novel molecular targets.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-19-11-10-15(12-20(19)27-2)18-13-28-22(23-18)24-21(25)17-9-5-7-14-6-3-4-8-16(14)17/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIKFOSITARTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 3,4-dimethoxyphenyl-substituted thioamide reacts with α-haloketones under basic conditions.

    Coupling with Naphthalene Carboxylic Acid: The thiazole intermediate is then coupled with naphthalene-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: For industrial-scale production, the process may be optimized to include:

    Continuous Flow Synthesis: This method enhances reaction efficiency and scalability.

    Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.

    Reduction: Reduction reactions can target the thiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Halogenated naphthalene derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction selectivity and efficiency.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Anticancer Research: Exhibits potential anticancer properties by inhibiting specific molecular targets involved in cell proliferation.

    Antimicrobial Activity: Shows activity against various bacterial and fungal strains.

Industry:

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: Investigated for its role in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves:

    Molecular Targets: It targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors (GPCRs).

    Pathways Involved: The compound modulates pathways related to apoptosis, cell cycle regulation, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related thiazole-based carboxamides from the evidence:

Compound Name Substituents on Thiazole Aryl Group on Carboxamide Molecular Weight (g/mol) logP<sup>a</sup> Key Features
Target Compound 4-(3,4-Dimethoxyphenyl) Naphthalene-1-yl ~391.07<sup>b</sup> ~3.5 High lipophilicity; electron-donating methoxy groups
N-(1,3-Thiazol-2-yl)naphthalene-1-carboxamide () None Naphthalene-1-yl 254.31 3.24 Simpler structure; lower molecular weight
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (Compound 7, ) 4-(3,4-Dichlorophenyl) Thiazole-5-yl Not specified ~3.8<sup>c</sup> Electron-withdrawing Cl groups; kinase activation potential
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c, ) 4-Phenyl 4-Chlorobenzoyl ~268.3 Not reported Anti-inflammatory activity; chloro substituent enhances potency
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide () 4-(3,4-Dimethoxyphenyl) Pyrazine-2-yl 342.4 1.9 Polar pyrazine group; reduced lipophilicity

<sup>a</sup> Estimated using fragment-based methods.
<sup>b</sup> Calculated based on C22H19N2O3S.
<sup>c</sup> Predicted using Cl substituent contributions.

Key Observations:
  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with electron-withdrawing dichlorophenyl (Compound 7) or chlorobenzoyl (5c) groups in analogs. This difference may influence target binding and solubility .
  • Lipophilicity : The naphthalene moiety increases logP compared to pyrazine-containing analogs (), suggesting reduced aqueous solubility but improved membrane permeability .
  • Molecular Weight : The target compound’s higher molecular weight (~391 g/mol) may limit blood-brain barrier penetration compared to simpler analogs like ’s compound (254 g/mol).

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a thiazole ring, with a 3,4-dimethoxyphenyl substituent. This unique structure contributes to its diverse biological activities.

Property Value
Molecular Formula C₁₈H₁₈N₂O₂S
Molecular Weight 318.41 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study: A study demonstrated that a related thiazole compound had an IC50 value of approximately 1.98 µg/mL against HT29 colon cancer cells, indicating potent cytotoxic effects .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The presence of the thiazole ring enhances the interaction with bacterial membranes or enzymes critical for bacterial survival.

  • Research Findings: A series of thiazole compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The thiazole ring may interact with specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation: The compound could bind to receptors that regulate cell growth and immune responses.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other thiazole derivatives:

Compound Activity IC50 (µg/mL)
This compoundAnticancerTBD
N-(4-bromophenyl)-1,3-thiazol-2-yl)naphthalene-1-carboxamideAnticancer1.61
5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)AntimicrobialTBD

Future Directions

Given the promising biological activities exhibited by this compound:

  • Further Research: More extensive studies are needed to elucidate its full range of biological activities and optimize its structure for enhanced efficacy.
  • Clinical Trials: Potential candidates should undergo clinical trials to evaluate their safety and effectiveness in humans.
  • Synthetic Modifications: Exploring modifications to the chemical structure could lead to improved therapeutic profiles.

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